molecular formula C12H14O2 B11909856 2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-61-7

2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11909856
CAS No.: 61995-61-7
M. Wt: 190.24 g/mol
InChI Key: VQEDXTHVHCVIOV-UHFFFAOYSA-N
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Description

2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chromanone derivative characterized by a benzopyran backbone substituted with methyl groups at positions 2, 5, and 7. This compound belongs to the broader class of flavanones and chromanones, which are known for diverse biological activities. The methyl substituents influence its stereoelectronic properties, solubility, and interactions with biological targets.

Properties

CAS No.

61995-61-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,5,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-5,9H,6H2,1-3H3

InChI Key

VQEDXTHVHCVIOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C2O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethylchroman-4-one typically involves the cyclization of substituted phenols with appropriate aldehydes or ketones. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of 2,5,8-Trimethylchroman-4-one often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

2,5,8-Trimethylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: The compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 2,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Chromanone Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one 2-CH₃, 5-CH₃, 8-CH₃ C₁₂H₁₄O₂ Methyl groups enhance hydrophobicity N/A
Foeniculin G (Compound 7) 2-CH₃, 6-CH₃, 7-OH, 8-CH₃ C₁₂H₁₈O₃ Additional hydroxyl at C-7; stereochemistry (2S,6S,7R,8R)
Dihydroquercetin (Taxifolin) 3,5,7-OH; 3',4'-dihydroxyphenyl C₁₅H₁₂O₇ Multiple hydroxyls confer high polarity and antioxidant activity
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one 6-Br, 8-Br C₉H₆Br₂O₂ Halogenation increases reactivity and toxicity risks
Liquiritigenin 4'-OH, 7-OH C₁₅H₁₂O₄ Hydroxyl groups at aromatic positions enhance solubility
JNP (7-hydroxy-2,2-dimethyl-chroman-4-one) 2-CH₃, 2-CH₃, 7-OH C₁₁H₁₂O₃ Geminal dimethyl groups at C-2 influence ring conformation

Physicochemical Properties

  • Hydrophobicity (LogP):
    The methyl groups in 2,5,8-trimethyl-chroman-4-one increase its hydrophobicity (predicted LogP ~3.5) compared to hydroxyl-rich analogs like dihydroquercetin (LogP ~1.2) . Halogenated derivatives (e.g., 6,8-dibromo) exhibit even higher LogP values (~4.0) due to bromine’s electron-withdrawing effects .
  • Solubility:
    Hydroxyl groups in dihydroquercetin and liquiritigenin improve aqueous solubility, whereas methyl or bromine substituents reduce it. For example, dihydroquercetin’s solubility is ~0.5 mg/mL in water, while methylated analogs require organic solvents .

Spectroscopic and Stereochemical Analysis

  • NMR and ECD: Foeniculin G (Compound 7) required NOESY correlations and ECD calculations to resolve its absolute configuration (2S,6S,7R,8R) due to overlapping signals from methyl and hydroxyl groups . Similarly, dihydroquercetin’s stereochemistry is stabilized by intramolecular hydrogen bonding between hydroxyl groups .

Biological Activity

2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS No. 61995-61-7) is a chemical compound belonging to the benzopyran class, characterized by a fused ring structure comprising a benzene and a pyran ring. Its unique molecular configuration, featuring three methyl groups at the 2, 5, and 8 positions, contributes to its diverse biological activities and potential applications in pharmaceuticals and materials science.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 2,5,8-trimethyl-2,3-dihydrochromen-4-one

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
  • Anti-inflammatory Properties : Studies have indicated its potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Effects : Preliminary research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This modulation of enzyme activity is crucial for its therapeutic effects in metabolic pathways .
  • Receptor Interaction : It may also interact with cellular receptors involved in inflammation and cancer progression.

Antioxidant Study

A study evaluated the antioxidant capacity of various benzopyran derivatives including this compound. The compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Research

In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory conditions.

Anticancer Activity

In a recent investigation involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway and inhibited cell migration.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-HydroxyflavoneC15H10O4Known for antioxidant activity
CoumarinC9H6O2Studied for anticoagulant properties
7-MethoxyflavoneC16H14O3Exhibits anti-inflammatory effects

The distinct arrangement of methyl substituents in 2,5,8-trimethyl derivatives enhances stability and alters interactions with biological targets compared to other benzopyran derivatives.

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